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Compound of Interest

(2S)-2-(3-
Methoxypropyl)piperazine

cat. No.: B8763080

Compound Name:

Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation
Scientists, and Drug Development Professionals Focus: Solubility thermodynamics, solvent
selection logic, and purification workflows for a key Posaconazole intermediate.

Executive Summary

(2S)-2-(3-Methoxypropyl)piperazine (CAS 159336-74-0) is a critical chiral intermediate in the
convergent synthesis of the broad-spectrum antifungal Posaconazole. Its solubility profile is the
pivot point for downstream process efficiency: the free base behaves as a lipophilic amine
soluble in chlorinated and aromatic solvents, while its salt forms (dihydrochloride, tosylate)
exhibit high aqueous solubility and distinct crystallization windows in alcoholic media.

This guide provides a comprehensive technical analysis of its solubility behavior, offering a self-
validating framework for solvent selection, thermodynamic modeling, and purification via salt
formation.

Physicochemical Characterization

Understanding the solubility landscape begins with the molecular intrinsic properties. The
molecule features a secondary amine (piperazine ring), a chiral center, and an ether linkage,
creating a duality in polarity.
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Property Value (Approx/Predicted) Implications for Solubility

Moderate molecular weight
Molecular Formula CsH1sN20 - ] ]

facilitates dissolution.

Highly pH-dependent solubility.
pKa (Basic) ~9.8 (N1) & ~5.4 (N4) Protonation drives aqueous

solubility.

Moderate lipophilicity. Soluble
LogP 05-1.0 in mid-polarity organics (DCM,

EtOAC).

) Capable of H-bonding with

H-Bond Donors 1 (Secondary Amine) )

protic solvents (MeOH, Water).

) Good solubility in polar aprotic

H-Bond Acceptors 3 (2 Nitrogens, 1 Oxygen)

solvents (DMSO, DMF).

Solubility Profile: Free Base vs. Salt Forms

The solubility of (2S)-2-(3-Methoxypropyl)piperazine is strictly state-dependent. Process

engineers must distinguish between the Free Base (reaction intermediate) and the Salt Form

(purification target).

Qualitative Solubility Matrix
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Dihydrochlorid

Specific Free Base .
Solvent Class - e Salt Process Utility
Solvent Solubility o
Solubility
) ) Very High (>500 Aqueous workup;
Polar Protic Water High _ _
g/L) Salt dissolution.
Key:
) Moderate (Temp. o
Methanol High Recrystallization
dependent)
solvent.
) Anti-solvent for
Ethanol High Low-Moderate o
salt precipitation.
Coupling
) ) ) reaction medium
Polar Aprotic DMSO High High _ _
(e.g., with chiral
THF).
_ _ Alternative
DMF High High ) )
reaction medium.
) Key: Extraction
_ Dichloromethane .
Chlorinated Very High Insoluble of free base from
(DCM)
agueous phase.
Reaction solvent;
Aromatic Toluene High Insoluble Azeotropic
drying.
Anti-solvent to
) ] n-Heptane /
Aliphatic Low Insoluble crash out free
Hexane ]
base or oil.
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Technical Insight: The "Solubility Switch" occurs upon acidification. The free base is extracted
into DCM or Toluene. Addition of HCI (gas or ethanolic) converts it to the dihydrochloride, which
instantly precipitates from non-polar or semi-polar organic solvents, acting as a powerful

purification step.

Experimental Protocols: Determining the Solubility
Boundary

Reliable solubility data is generated, not just found. Below are the self-validating protocols to
determine the precise Metastable Zone Width (MSZW) and saturation points.

Protocol: Gravimetric Solubility Determination (Static)

Objective: Determine saturation concentration (

) at a fixed temperature.

o Preparation: Add excess solid (2S)-2-(3-Methoxypropyl)piperazine (salt or base) to 10 mL
of solvent in a jacketed glass vessel.

o Equilibration: Stir at target temperature (e.g., 25°C) for 24 hours. Validation: Ensure solid

phase remains present.

e Sampling: Stop stirring and allow settling (30 mins). Filter supernatant through a 0.45 um
PTFE syringe filter (pre-heated to prevent crash-out).

o Quantification: Evaporate a known volume of filtrate to dryness under vacuum and weigh the
residue.

e Calculation:

(g/L).
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Protocol: Polythermal Method (Dynamic) for MSZW

Objective: Define the crystallization window for process scale-up.
e Setup: Prepare a mixture of known concentration
(e.g., 100 g/L in Ethanol).
e Heating: Heat at 1°C/min until dissolution is complete (
).
e Cooling: Cool at 0.5°C/min until the first crystal appears (

).

» Hysteresis: The difference

defines the MSZW. A narrow MSZW indicates rapid crystallization kinetics, requiring careful
cooling control to avoid occlusion.

Thermodynamic Modeling (Van't Hoff Analysis)

To predict solubility at any temperature, plot

(mole fraction solubility) vs.

(Kelvin).

 Linearity Check: If the plot is linear, the enthalpy of dissolution (
) is constant.

e Non-Linearity: Use the Modified Apelblat Equation for higher accuracy:

Visualization: Solubility Workflows
Diagram 1: Solvent Selection Decision Tree

This logic flow guides the selection of solvents based on the desired process outcome
(Reaction vs. Purification).
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Start: (2S)-2-(3-Methoxypropyl)piperazine

Determine State: Free Base or Salt?

/eutral pH

Free Base (Qily/Solid) Salt Form (e.g., 2HCI)
Goal: Coupling Reaction Goal: Extraction/Workup Goal: Crystallization

\

Select: Methanol/Ethanol
(Temp Dependent Solubility)

Select: DMSO / Toluene Select: DCM / EtOAc

(High Solubility, High BP) (High Solubility, Immiscible with Water)

Yield Optimization

Add Anti-Solvent:

IPA or Acetone

Click to download full resolution via product page

Caption: Decision matrix for solvent selection based on chemical state and process objective.

Process Engineering Application: Purification via
Salt Formation
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The most effective purification strategy for this intermediate utilizes the solubility differential
between the free base and its dihydrochloride salt.

Diagram 2: Isolation & Purification Process Flow

pH > 12 T Liquid-Liquid Extraction | _Phase Sej Organic Phase oncentration P i upersaturation Crystallization Filtration & Drying
L (DCM + Basic Water) (Free Base in DCM (Cool to 0-5°C) (Pure 2HCI Salt)

Click to download full resolution via product page

Caption: Standard industrial workflow for isolating the piperazine intermediate as a high-purity
salt.

Detailed Workflow Description:

o Extraction: The crude reaction mixture (often in DMSO) is diluted with water and basified
(NaOH, pH > 12). The lipophilic free base is extracted into Dichloromethane (DCM).

e Solvent Swap: DCM is removed via vacuum distillation. Ethanol (EtOH) or Methanol (MeOH)
is added.

o Salt Formation: Concentrated HCI or ethanolic HCI is added dropwise. The solubility drops
drastically as the non-polar free base converts to the polar ionic salt.

o Crystallization: The mixture is cooled (typically 0-5°C). The salt, being sparingly soluble in
cold ethanol, crystallizes out, leaving impurities in the mother liquor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8763080#solubility-profile-of-2s-2-3-methoxypropyl-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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